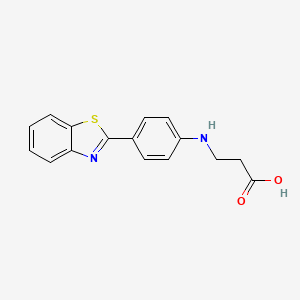

DPM-1001

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H14N2O2S |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

3-[4-(1,3-benzothiazol-2-yl)anilino]propanoic acid |

InChI |

InChI=1S/C16H14N2O2S/c19-15(20)9-10-17-12-7-5-11(6-8-12)16-18-13-3-1-2-4-14(13)21-16/h1-8,17H,9-10H2,(H,19,20) |

InChI Key |

PWKDNGQJVGZGED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

DPM-1001: A Deep Dive into its Mechanism of Action as a PTP1B Inhibitor

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases. As a key negative regulator of insulin and leptin signaling pathways, its inhibition presents a promising strategy for the treatment of type 2 diabetes and obesity.[1][2][3][4] Furthermore, its involvement in cancer progression has broadened the therapeutic potential of its inhibitors.[4][5][6][7] DPM-1001, an analog of trodusquemine (MSI-1436), is a potent, selective, and orally bioavailable allosteric inhibitor of PTP1B that has demonstrated significant therapeutic potential in preclinical studies.[1][2][3][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cellular signaling, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Allosteric Inhibition

This compound functions as a non-competitive inhibitor of PTP1B, meaning it does not compete with the substrate for binding at the enzyme's active site.[2][9] Instead, it binds to an allosteric site, a distinct region on the enzyme, inducing a conformational change that ultimately inhibits the catalytic activity of PTP1B.[5][7][10]

Binding Site and Interaction:

The binding of this compound to PTP1B is a nuanced process. It is understood to interact with the C-terminus of the enzyme in an ion-dependent manner.[5][7] This interaction is believed to occur in the vicinity of the α3, α6, and α7 helices, a known allosteric binding region on PTP1B.[5][7] While sharing a similar inhibitory mechanism with its parent compound, trodusquemine, the binding of this compound differs slightly. Trodusquemine interacts with the α9 helix of the PTP1B C-terminus before binding with the α3, α6, and α7 helices.[5][7] this compound's interaction is presumed to be around the α7 helix, although it binds weakly to the catalytic domain.[5][7]

A noteworthy characteristic of this compound is its ability to chelate copper, a property that has been shown to enhance its potency as a PTP1B inhibitor.[1][2][3]

Inhibition Kinetics and Reversibility:

The inhibitory effect of this compound is time-dependent for the full-length PTP1B(1-405) isoform, with its potency increasing after a pre-incubation period.[2][9] In contrast, its inhibition of the truncated PTP1B(1-321) form shows no such time-dependence.[2][9]

Regarding reversibility, this compound displays differential effects on PTP1B isoforms. While it acts as a reversible inhibitor of the shorter PTP1B(1-321) form, the longer PTP1B(1-405) isoform remains inactive for an extended period after exposure to the inhibitor, suggesting a more complex or prolonged inhibitory interaction.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound against PTP1B has been quantified through IC50 measurements.

| Enzyme Form | Condition | IC50 (nM) | Reference |

| PTP1B | Not Specified | 100 | [5][7][9] |

| PTP1B(1-405) | No Pre-incubation | 600 | [9] |

| PTP1B(1-405) | 30-min Pre-incubation | 100 | [9] |

| PTP1B(1-321) | Not Specified | Time-independent | [9] |

Impact on Downstream Signaling Pathways

By inhibiting PTP1B, this compound effectively enhances signaling through the insulin and leptin pathways, which are critical for metabolic regulation.[1][2][3][8]

-

Insulin Signaling: PTP1B negatively regulates insulin signaling by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1).[4][10] Inhibition of PTP1B by this compound prevents this dephosphorylation, leading to sustained activation of the insulin signaling cascade, which promotes glucose uptake and utilization.[4]

-

Leptin Signaling: Similarly, PTP1B dampens leptin signaling by dephosphorylating Janus kinase 2 (JAK2), a key downstream effector of the leptin receptor.[5] By inhibiting PTP1B, this compound maintains the phosphorylated, active state of JAK2, thereby enhancing leptin's anorexigenic (appetite-suppressing) effects.[5][8]

Experimental Protocols

The characterization of this compound's mechanism of action involves a series of in vitro and in vivo experiments.

1. In Vitro PTP1B Inhibition Assay:

This assay quantifies the inhibitory potency of this compound on PTP1B enzymatic activity.

-

Materials:

-

Recombinant human PTP1B (e.g., PTP1B(1-405) or PTP1B(1-321))

-

Phosphatase substrate: p-nitrophenyl phosphate (pNPP) or a phosphotyrosine-containing peptide.

-

Assay buffer: e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

96-well microplate.

-

Microplate reader.

-

-

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of PTP1B to the wells of the microplate.

-

Add the this compound dilutions to the wells containing the enzyme. For time-dependency studies, pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the pNPP substrate.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction (if necessary, e.g., by adding NaOH for pNPP).

-

Measure the absorbance of the product (p-nitrophenol at 405 nm for pNPP) using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

-

2. In Vivo Efficacy in Diet-Induced Obese (DIO) Mice:

Animal models are crucial for evaluating the physiological effects of this compound.

-

Model: C57BL/6J mice fed a high-fat diet (HFD) to induce obesity and insulin resistance.

-

Treatment:

-

This compound is administered via oral gavage or intraperitoneal injection at a specified dose (e.g., 5 mg/kg) and frequency (e.g., once daily).[9]

-

A control group receives the vehicle (e.g., saline).

-

-

Parameters Monitored:

-

Body Weight and Food Intake: Measured regularly throughout the study.

-

Glucose Homeostasis: Assessed via glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

-

Plasma Parameters: Levels of insulin, leptin, and other metabolic markers are measured from blood samples.

-

Signal Transduction: At the end of the study, tissues such as the liver, muscle, and adipose tissue can be collected to analyze the phosphorylation status of key signaling proteins (e.g., IR, JAK2) by western blotting.

-

-

Expected Outcome: this compound treatment is expected to reduce body weight, improve glucose tolerance and insulin sensitivity, and enhance insulin and leptin signaling in the tissues of HFD-fed mice.[2][8][9]

Therapeutic Implications

The mechanism of action of this compound translates into significant therapeutic effects observed in preclinical models.

-

Anti-Diabetic and Anti-Obesity Effects: In animal models of diet-induced obesity, this compound treatment leads to weight loss, reduced fat mass, and improved glucose and insulin tolerance.[8][9] These effects underscore its potential as a treatment for type 2 diabetes and obesity.

-

Oncology: Beyond metabolic diseases, this compound has shown promise in oncology. Studies have indicated that it can slow the growth of breast tumors and reduce the incidence of lung metastasis in animal models.[5][7]

-

Rare Diseases: The copper-chelating properties of this compound have led to its investigation for Wilson Disease, a rare genetic disorder characterized by copper accumulation. It has received Orphan Drug designation from the FDA for this indication.[11]

References

- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate this compound for the Treatment of Wilson Disease - BioSpace [biospace.com]

An In-depth Technical Guide to DPM-1001 as a Selective Copper Chelator

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPM-1001 is a novel, orally bioavailable small molecule with a dual mechanism of action as a highly selective copper chelator and a potent, non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2][3] This guide focuses on the core function of this compound as a selective copper chelator, a property that has positioned it as a promising therapeutic candidate for disorders characterized by copper overload, most notably Wilson's disease.[1][4]

Wilson's disease is a rare genetic disorder caused by mutations in the ATP7B gene, which impairs the body's ability to excrete excess copper.[4] This leads to the accumulation of copper in various organs, primarily the liver and brain, resulting in severe hepatic and neurological damage.[4] Current treatments for Wilson's disease involve the use of broad-spectrum metal chelators, which can be associated with significant side effects.[4] this compound's remarkable specificity for copper may offer a more targeted and better-tolerated therapeutic option.[1]

Developed by DepYmed Inc., this compound has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of Wilson's disease, highlighting its potential to address a significant unmet medical need.[5][6][7] This document provides a comprehensive overview of the preclinical data, experimental protocols, and proposed mechanisms of action of this compound as a selective copper chelator.

Mechanism of Action

The selective copper chelation activity of this compound is attributed to its unique chemical structure, which comprises a steroid backbone and a specific side chain, N1-(pyridin-2-ylmethyl)butane-1,4-diamine.[1] Structure-activity relationship studies have indicated that the side chain is crucial for metal binding, while the steroid moiety confers the high selectivity for copper.[1][8] This specificity is a key advantage, as this compound has been shown to bind copper without significantly interacting with other biologically important metal ions.[1]

The proposed therapeutic mechanism of this compound in copper overload disorders is as follows:

-

Selective Binding: this compound binds to excess copper (Cu2+) in the body.

-

Complex Formation: A stable this compound-copper complex is formed.

-

Systemic Clearance: This complex is then eliminated from the body, primarily via fecal excretion, leading to a reduction in the total body copper burden.[1]

By facilitating the removal of excess copper, this compound can mitigate the cellular toxicity and organ damage associated with copper accumulation.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: this compound Copper Binding Affinity and Selectivity

| Parameter | Value/Result | Method | Reference |

| Dissociation Constant (Kd) for Copper | 75 nM | 64Cu Radioligand Binding Assay | [1] |

| Metal Selectivity | Showed binding only to copper out of 14 tested metals | Electrospray Ionization Mass Spectrometry (ESI-MS) | [1] |

Table 2: In Vitro Efficacy of this compound in Cellular Models of Copper Overload

| Cell Model | Treatment | Outcome | Assay | Reference |

| HepG2 cells with ATP7B knockdown | 2 µM this compound | Rescued cells from copper-induced cell death | Cell Viability Assay | [1] |

| Fibroblasts from Wilson's disease patients | This compound | Inhibited copper-induced cell death | Cell Viability Assay | [1] |

Table 3: In Vivo Efficacy of this compound in the Toxic Milk Mouse Model of Wilson's Disease

| Tissue | Treatment | Effect on Copper Levels | Method of Quantification | Reference |

| Liver | This compound | Significantly lowered copper levels | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | [1][8] |

| Brain | This compound | Significantly lowered copper levels | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | [1][8] |

| Feces | This compound | Increased copper excretion | Not specified | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound as a selective copper chelator are provided below.

4.1 Electrospray Ionization Mass Spectrometry (ESI-MS) for Metal Selectivity

-

Objective: To assess the binding selectivity of this compound for copper over a panel of other metal ions.

-

Materials:

-

This compound

-

Nitrate or sulfate salts of various metals (e.g., Cu2+, Zn2+, Fe2+, Ni2+, Co2+, Mn2+, Mg2+, Ca2+, Na+, K+, Ag+)

-

Methanol

-

Formic acid

-

Triple quadrupole mass spectrometer with an HESI spray source

-

-

Protocol:

-

Prepare a 1 mM solution of this compound in water.

-

React 1 equivalent of the this compound solution with 8 equivalents of each metal salt solution.

-

Stir the reaction solutions for 2 hours at room temperature.

-

Dilute each sample fivefold in 50% methanol with 0.1% formic acid.

-

Infuse the diluted samples into the mass spectrometer.

-

Acquire mass spectra in positive ion mode.

-

Analyze the spectra for peaks corresponding to the [this compound + Metal]n+ complex to determine binding.[1]

-

4.2 64Cu Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kd) of this compound for copper.

-

Materials:

-

This compound

-

64CuCl2

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation counter

-

-

Protocol:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well plate, add a constant concentration of 64CuCl2 to each well.

-

Add the varying concentrations of this compound to the wells.

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Separate bound from free 64Cu by rapid vacuum filtration through the filter plates.

-

Wash the filters with ice-cold binding buffer to minimize non-specific binding.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Perform non-linear regression analysis on the resulting saturation binding curve to calculate the Kd.[1]

-

4.3 Cell Viability Assay (MTT-based)

-

Objective: To evaluate the cytoprotective effect of this compound against copper-induced toxicity.

-

Materials:

-

Human hepatoma (HepG2) cells with and without ATP7B knockdown, or fibroblasts from Wilson's disease patients.

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.

-

This compound

-

Copper (II) sulfate (CuSO4)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization solution (e.g., DMSO).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere.

-

Pre-incubate the cells with or without 2 µM this compound for 1 hour.[1]

-

Introduce increasing concentrations of CuSO4 to the wells and incubate for a specified period (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Express cell viability as a percentage relative to untreated control cells.

-

4.4 Quantification of Tissue Copper Levels by ICP-MS

-

Objective: To measure the copper content in tissues from an animal model of Wilson's disease treated with this compound.

-

Materials:

-

Liver and brain tissue from wild-type and toxic milk mice (saline- or this compound-treated).

-

Phosphate-buffered saline (PBS) with 1 mM EDTA.

-

Concentrated nitric acid (trace metal grade).

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

-

-

Protocol:

-

Wash tissue samples three times with PBS containing 1 mM EDTA to remove external copper contamination.[1]

-

Digest the tissue samples in concentrated nitric acid overnight.[1]

-

Heat the samples at 95°C for 1 hour.[1]

-

Dilute the digested samples in 2% nitric acid.[1]

-

Analyze the copper concentration in the diluted samples using ICP-MS.

-

Normalize the results to the initial tissue weight.

-

Visualizations

Caption: Proposed mechanism of this compound in reducing systemic copper overload.

Caption: this compound's role in mitigating intracellular copper toxicity.

Caption: Experimental workflow for quantifying copper in tissue samples.

References

- 1. This compound decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate this compound for the Treatment of Wilson Disease - BioSpace [biospace.com]

- 6. DepYmed Receives FDA Orphan Drug Designation for Clinical [globenewswire.com]

- 7. | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

DPM-1001: A Technical Guide to its Chemical Structure, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 is a novel, orally bioavailable small molecule that has garnered significant interest for its potential therapeutic applications in metabolic diseases. It functions as a potent and selective non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1] By inhibiting PTP1B, this compound enhances these signaling cascades, leading to improved glucose homeostasis and reduced body weight in preclinical models.[2][3] This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and available preclinical data for this compound.

Chemical Structure and Properties

This compound is a synthetic analog of trodusquemine (MSI-1436), featuring a steroidal backbone and a characteristic side chain.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | methyl (R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-((4-((pyridin-2-ylmethyl)amino)butyl)amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |

| Chemical Formula | C35H57N3O3 |

| Molecular Weight | 567.85 g/mol |

| CAS Number | 1471172-27-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| InChI Key | RVANDQULNPITCN-MCVYBXALSA-N |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID-LINK--NCCCCNCC5=CC=CC=N5)C">C@@HO)C |

Plausible Synthesis of this compound

While a specific, detailed synthesis protocol for this compound has not been publicly disclosed, a plausible synthetic route can be devised based on the known synthesis of its analog, trodusquemine, and general methods for the synthesis of aminosteroids. The key transformation is the introduction of the N1-(pyridin-2-ylmethyl)butane-1,4-diamine side chain onto a suitable steroid precursor via reductive amination. A likely starting material is a derivative of a readily available steroid, such as dehydroepiandrosterone, which possesses a ketone at the C-3 position that can be functionalized.

Experimental Protocol: Plausible Reductive Amination for this compound Synthesis

Materials:

-

3-keto-steroid precursor (e.g., a derivative of dehydroepiandrosterone with the appropriate C-17 side chain)

-

N1-(pyridin-2-ylmethyl)butane-1,4-diamine

-

Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN)

-

Anhydrous dichloroethane (DCE) or methanol

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

To a solution of the 3-keto-steroid precursor (1 equivalent) in anhydrous DCE, add N1-(pyridin-2-ylmethyl)butane-1,4-diamine (1.2 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the desired 3β-amino steroid product, this compound.

-

Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by inhibiting PTP1B, which in turn enhances insulin and leptin signaling.[1] PTP1B normally dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, as well as Janus kinase 2 (JAK2) in the leptin signaling pathway, thereby attenuating their downstream signals.[4][5] By inhibiting PTP1B, this compound maintains the phosphorylated, active states of these key signaling molecules.[6]

Preclinical Data

In Vitro Potency

This compound is a potent inhibitor of PTP1B.

Table 2: In Vitro Activity of this compound

| Parameter | Value | Reference |

| IC50 | 100 nM | [2] |

In Vivo Efficacy

Preclinical studies in diet-induced obese mice have demonstrated the in vivo efficacy of this compound.

Table 3: Summary of In Vivo Efficacy Study of this compound in Mice

| Parameter | Details | Outcome | Reference |

| Animal Model | Diet-induced obese mice | [2] | |

| Dosing Regimen | 5 mg/kg, once daily, for up to 50 days (oral or intraperitoneal) | Significant reduction in body weight and improvement in glucose tolerance | [2] |

| Key Findings | - Weight loss initiated within 5 days of treatment.- Improved insulin and leptin signaling. | [3] |

Pharmacokinetic Profile

While detailed pharmacokinetic parameters are not fully published, this compound is known to be orally bioavailable.[3][7]

Table 4: Known Pharmacokinetic Properties of this compound

| Parameter | Observation | Reference |

| Oral Bioavailability | Orally bioavailable in preclinical models. | [3] |

| Blood-Brain Barrier | Crosses the blood-brain barrier in preclinical models. | [7] |

Experimental Protocols

PTP1B Inhibition Assay

Principle: The inhibitory activity of this compound on PTP1B can be determined by measuring the dephosphorylation of a substrate, such as p-nitrophenyl phosphate (pNPP), which produces a chromogenic product.

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound stock solution in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of each this compound dilution (or DMSO for control).

-

Add 80 µL of assay buffer containing PTP1B to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of pNPP solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

In Vivo Efficacy Study Workflow

Conclusion

This compound is a promising preclinical candidate with a well-defined chemical structure and a clear mechanism of action. Its ability to potently and selectively inhibit PTP1B translates to significant improvements in metabolic parameters in animal models of obesity and diabetes. The plausible synthetic route outlined, along with the provided experimental protocols, offers a solid foundation for researchers and drug development professionals interested in further investigating this compound and related analogs. Future studies should focus on elucidating the detailed pharmacokinetic and toxicological profile of this compound to support its potential progression into clinical development.

References

- 1. Design and synthesis of new potent PTP1B inhibitors with the skeleton of 2-substituted imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate this compound for the Treatment of Wilson Disease - BioSpace [biospace.com]

DPM-1001: A Technical Guide to its Role in Insulin and Leptin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 is a potent, selective, and orally bioavailable allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of both insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the phosphorylation of critical signaling molecules, leading to improved glucose homeostasis and reduced body weight in preclinical models of diet-induced obesity and diabetes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the insulin and leptin signaling cascades, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its activity.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator in the insulin and leptin signaling pathways.[1][2] It functions by dephosphorylating the activated insulin receptor (IR) and its substrates (IRS), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor (LEPR).[3] This dephosphorylation attenuates downstream signaling, and elevated PTP1B activity is associated with insulin and leptin resistance, hallmarks of type 2 diabetes and obesity.

This compound is a small molecule, non-competitive, allosteric inhibitor of PTP1B.[1] It is an analog of trodusquemine (MSI-1436) and demonstrates oral bioavailability, a significant advantage over many previous PTP1B inhibitors.[1][3] This document details the role of this compound in modulating these crucial metabolic pathways.

Mechanism of Action: Enhancing Insulin and Leptin Signaling

This compound's primary mechanism of action is the inhibition of PTP1B, which leads to the potentiation of both insulin and leptin signaling cascades.

Role in the Insulin Signaling Pathway

The insulin signaling pathway is initiated by the binding of insulin to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the IR on specific tyrosine residues, creating docking sites for insulin receptor substrates (IRS-1 and IRS-2). Phosphorylated IRS proteins then activate the phosphatidylinositol 3-kinase (PI3K)-Akt signaling cascade, which is responsible for many of insulin's metabolic effects, including glucose uptake and glycogen synthesis.

PTP1B acts as a brake on this pathway by dephosphorylating the activated insulin receptor and IRS proteins, thus terminating the signal. By inhibiting PTP1B, this compound prevents this dephosphorylation, leading to sustained activation of the insulin receptor and its downstream effectors. This results in enhanced insulin sensitivity and improved glucose tolerance.

Figure 1: this compound in the Insulin Signaling Pathway.

Role in the Leptin Signaling Pathway

Leptin, a hormone primarily secreted by adipose tissue, regulates energy balance by suppressing appetite and increasing energy expenditure. Leptin binds to the long-form of the leptin receptor (LEPRb) in the hypothalamus, leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 phosphorylates itself and the leptin receptor, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in energy homeostasis, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP).

PTP1B negatively regulates this pathway by dephosphorylating JAK2 and STAT3. Inhibition of PTP1B by this compound enhances the phosphorylation of JAK2 and STAT3, thereby amplifying leptin's anorectic and energy-expending effects. This contributes to the observed weight loss in preclinical models.

Figure 2: this compound in the Leptin Signaling Pathway.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro PTP1B Inhibition

| Parameter | Value | Conditions | Reference |

| IC50 | 100 nM | 30-minute pre-incubation with PTP1B(1-405) | [4] |

| IC50 | 600 nM | No pre-incubation with PTP1B(1-405) | [4] |

| Inhibition Type | Non-competitive, Allosteric | - | [1] |

Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Control Group | Details | Reference |

| Dose | 5 mg/kg, once daily (oral or IP) | Vehicle | 50-day study in C57Bl6/J mice on a high-fat diet | [4] |

| Body Weight Change | ~5% decrease | - | Weight loss initiated within 5 days and continued for ~3 weeks | [4] |

| Glucose Tolerance | Improved | - | Results from glucose tolerance tests | [4] |

| Insulin Sensitivity | Improved | - | Results from insulin tolerance tests | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PTP1B Enzymatic Assay

This protocol is used to determine the in vitro inhibitory activity of this compound against PTP1B.

Materials:

-

Recombinant human PTP1B (catalytic domain, e.g., residues 1-322)

-

PTP1B substrate: p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate (e.g., from the insulin receptor β subunit)

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-mercaptoethanol

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add recombinant PTP1B enzyme to each well and incubate for a specified pre-incubation time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the PTP1B substrate (e.g., pNPP).

-

Monitor the dephosphorylation of the substrate by measuring the absorbance (for pNPP at 405 nm) or fluorescence at regular intervals.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 3: Workflow for PTP1B Enzymatic Assay.

Diet-Induced Obesity (DIO) Mouse Model and In Vivo Testing

This protocol describes the induction of obesity in mice and subsequent treatment with this compound to assess its effects on body weight and glucose metabolism.

Animal Model:

-

Male C57BL/6J mice, 6-8 weeks old.

-

House in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Provide ad libitum access to water and either a high-fat diet (HFD; e.g., 60% kcal from fat) or a standard chow diet.

-

Monitor body weight and food intake weekly. Obesity and insulin resistance typically develop after 8-12 weeks on the HFD.

Treatment Protocol:

-

After the development of obesity, randomize mice into treatment and control groups.

-

Administer this compound (e.g., 5 mg/kg) or vehicle control daily via oral gavage or intraperitoneal (IP) injection.

-

Continue treatment for a specified duration (e.g., 50 days).

-

Monitor body weight regularly throughout the study.

Oral Glucose Tolerance Test (OGTT):

-

Fast mice for 6 hours.

-

Measure baseline blood glucose from a tail snip using a glucometer.

-

Administer a glucose solution (e.g., 2 g/kg) via oral gavage.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Insulin Tolerance Test (ITT):

-

Fast mice for 4-6 hours.

-

Measure baseline blood glucose.

-

Administer human insulin (e.g., 0.75 U/kg) via IP injection.

-

Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

-

Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.

Western Blot Analysis of Signaling Proteins

This protocol is for assessing the phosphorylation status of key proteins in the insulin and leptin signaling pathways in tissues from treated animals.

Materials:

-

Tissue lysates (e.g., from liver, muscle, or hypothalamus) from this compound and vehicle-treated mice.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-IR, anti-total-IR, anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT3, anti-total-STAT3.

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescence substrate and imaging system.

Protocol:

-

Homogenize tissues in lysis buffer and determine protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against a phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.

-

Quantify band intensities to determine the change in phosphorylation.

Conclusion

This compound is a promising therapeutic candidate for the treatment of type 2 diabetes and obesity. Its mechanism of action, through the specific inhibition of PTP1B, leads to the enhancement of both insulin and leptin signaling pathways. The preclinical data demonstrate its potential to improve glucose metabolism and promote weight loss. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other PTP1B inhibitors.

References

- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

Investigating the Oral Bioavailability of DPM-1001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPM-1001 has emerged as a promising therapeutic candidate due to its potent and selective inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1][2] A critical determinant of its clinical viability is its ability to be administered orally. This technical guide provides a comprehensive overview of the available preclinical data on the oral bioavailability of this compound, detailing experimental methodologies, summarizing key findings, and illustrating the underlying mechanism of action.

Quantitative Data Summary

Preclinical studies have consistently demonstrated that this compound is orally bioavailable.[3][4] In animal models of diet-induced obesity, both oral and intraperitoneal administration of this compound resulted in comparable therapeutic effects, underscoring its efficient absorption from the gastrointestinal tract.[5] While specific pharmacokinetic parameters such as Cmax, Tmax, and AUC from dedicated oral bioavailability studies are not extensively detailed in the public domain, the qualitative evidence from efficacy studies strongly supports its characterization as an orally active compound.

| Parameter | Finding | Source |

| Oral Bioavailability | Described as a potent, selective, and orally bioavailable inhibitor of PTP1B. | [1][3][6] |

| In Vivo Efficacy (Oral) | Oral administration (5 mg/kg, once daily) in mice with diet-induced obesity led to weight loss and improved insulin and leptin signaling. | [3] |

| Comparative Efficacy | Oral and intraperitoneal administration produced equivalent therapeutic outcomes in obese animal models. | [5] |

| Blood-Brain Barrier | Orally available this compound has been shown to cross the blood-brain barrier in preclinical models. | [7][8] |

Experimental Protocols

The following is a representative experimental protocol for assessing the in vivo efficacy of orally administered this compound, based on methodologies described in published preclinical studies.

In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model

-

Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) until a significant increase in body weight compared to control mice on a standard chow diet is observed.

-

Compound Formulation and Administration:

-

Vehicle: this compound can be formulated for oral administration in a suitable vehicle such as corn oil or a solution containing DMSO, PEG300, Tween-80, and saline.

-

Dosing: A typical dose used in efficacy studies is 5 mg/kg of body weight.[3]

-

Administration: The formulation is administered once daily via oral gavage. A control group receives the vehicle only.

-

-

Study Duration: The treatment period can range from several weeks to months, for example, 50 days, to observe significant effects on body weight, glucose tolerance, and insulin sensitivity.[3]

-

Endpoint Measurements:

-

Body Weight: Monitored regularly (e.g., daily or weekly).

-

Food Intake: Measured to assess if the effects on body weight are due to changes in appetite.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at baseline and at the end of the study to evaluate improvements in glucose metabolism and insulin sensitivity.

-

Plasma Analysis: Blood samples are collected to measure plasma levels of insulin, leptin, and other relevant biomarkers.

-

Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and muscle may be collected for further analysis of signaling pathways (e.g., phosphorylation status of insulin and leptin receptors).

-

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting PTP1B. PTP1B dephosphorylates and thereby inactivates the insulin receptor (IR) and the leptin receptor-associated Janus kinase 2 (JAK2).[2] By inhibiting PTP1B, this compound enhances the phosphorylation of these key signaling molecules, leading to amplified downstream signaling. This results in improved glucose uptake and utilization, as well as a reduction in appetite and an increase in energy expenditure.[1][6]

Additionally, this compound is a copper chelator, a property that enhances its inhibitory potency against PTP1B.[1][4] Its uncharged nature, in contrast to its parent compound trodusquemine, facilitates its ability to cross cellular membranes, contributing to its oral bioavailability.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. potent selective inhibitors: Topics by Science.gov [science.gov]

- 5. Frontiers | In silico Druggability Assessment of the NUDIX Hydrolase Protein Family as a Workflow for Target Prioritization [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Inhibition of PTP1B by DPM-1001: A Technical Guide for Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes and obesity.[1] However, the development of clinically effective PTP1B inhibitors has been hampered by challenges related to the highly conserved and charged nature of its active site, leading to poor oral bioavailability and lack of selectivity.[1] This technical guide provides an in-depth overview of DPM-1001, a potent and selective allosteric inhibitor of PTP1B. This compound, an analog of trodusquemine (MSI-1436), exhibits a novel mechanism of action involving both allosteric binding and copper chelation, which enhances its inhibitory potency.[1] This document details the quantitative biochemical and cellular data for this compound, provides comprehensive experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows to support further research and development in this promising area.

Introduction: The Rationale for Allosteric Inhibition of PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating insulin signaling.[2] Overactivity or overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes. Similarly, PTP1B negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a crucial component of the leptin receptor complex.[2] This dual role in two critical metabolic pathways makes PTP1B an attractive target for therapeutic intervention in metabolic diseases.

Traditional drug discovery efforts have focused on developing active-site inhibitors of PTP1B. However, the highly conserved nature of the PTP1B active site among protein tyrosine phosphatases has made it challenging to develop selective inhibitors. Furthermore, the charged nature of the active site often leads to inhibitors with poor cell permeability and oral bioavailability.

Allosteric inhibition presents a promising alternative strategy. Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that modulates the enzyme's activity.[2] This approach offers the potential for greater selectivity, as allosteric sites are generally less conserved than active sites. This compound is a novel, orally bioavailable allosteric inhibitor of PTP1B that has demonstrated significant therapeutic potential in preclinical models.[1]

This compound: Mechanism of Allosteric Inhibition

This compound is an analog of trodusquemine (MSI-1436) and functions as a non-competitive and reversible inhibitor of PTP1B.[2][3] Its mechanism of action is multifaceted, involving a unique interplay of allosteric binding and copper chelation.

Allosteric Binding to the C-terminus

Similar to its parent compound, this compound is thought to bind to an allosteric site located in the C-terminal region of PTP1B.[2] This binding event is believed to induce a conformational change that stabilizes the enzyme in an inactive state, preventing it from effectively dephosphorylating its substrates.

Copper Chelation and Enhanced Potency

A distinguishing feature of this compound is its ability to chelate copper.[1] This property significantly enhances its inhibitory potency against PTP1B. The this compound-copper complex exhibits a higher affinity for the enzyme, leading to more effective inhibition. This dual mechanism of action contributes to the high potency and specificity of this compound. In preclinical studies, this compound has been shown to remove excess copper in mouse models of Wilson Disease, highlighting its potent copper-binding capabilities.[4]

Quantitative Data for this compound

The following tables summarize the key quantitative data for the allosteric inhibitor this compound in its interaction with PTP1B.

| Parameter | Value | Conditions | Reference |

| IC50 (PTP1B) | 100 nM | 30-minute pre-incubation | [3] |

| IC50 (PTP1B) | 600 nM | No pre-incubation | [3] |

| Inhibition Type | Non-competitive | Not Applicable | [3] |

| Reversibility | Reversible | Not Applicable | [3] |

Table 1: In Vitro Inhibitory Activity of this compound against PTP1B. This table highlights the time-dependent nature of this compound's inhibitory potency, with pre-incubation significantly increasing its effectiveness.

| Parameter | Value | Method | Reference |

| Kd (this compound-Copper) | 75 nM | Radiolabeled Copper Binding Assay | Not explicitly cited in provided text |

Table 2: Binding Affinity of this compound for Copper. The low nanomolar dissociation constant (Kd) indicates a high affinity of this compound for copper ions, a key aspect of its enhanced inhibitory mechanism.

Signaling Pathways and Experimental Workflows

PTP1B in the Insulin Signaling Pathway

Caption: PTP1B negatively regulates insulin signaling.

Experimental Workflow for PTP1B Inhibition Assay

Caption: Workflow for determining this compound's IC50 against PTP1B.

Detailed Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against PTP1B using the colorimetric substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant human PTP1B enzyme

-

This compound

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.

-

In a 96-well microplate, add the PTP1B enzyme to the wells containing the different concentrations of this compound. Include control wells with enzyme and buffer only (no inhibitor) and blank wells with buffer only.

-

Pre-incubate the plate at 37°C for 30 minutes to allow this compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a pre-warmed solution of pNPP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Radiolabeled Copper Binding Assay

This protocol describes a method to determine the binding affinity of this compound for copper using a radiolabeled isotope.

Materials:

-

This compound

-

Radiolabeled copper (e.g., 64CuCl2)

-

Binding buffer (e.g., PBS)

-

C18 solid-phase extraction columns

-

Scintillation counter

Procedure:

-

Prepare a solution of this compound at a fixed concentration (e.g., 100 nM) in the binding buffer.

-

Prepare a series of dilutions of the radiolabeled copper solution in the binding buffer.

-

Incubate the this compound solution with the different concentrations of radiolabeled copper at room temperature for a sufficient time to reach equilibrium.

-

To separate the this compound-copper complex from free copper, pass the incubation mixture through a C18 column. This compound and its complex will be retained, while unbound copper will pass through.

-

Wash the column with the binding buffer to remove any remaining unbound copper.

-

Elute the this compound-copper complex from the column using an appropriate solvent (e.g., methanol).

-

Quantify the amount of radioactivity in the eluate using a scintillation counter.

-

Plot the amount of bound copper against the concentration of free copper and fit the data to a saturation binding curve to determine the dissociation constant (Kd).

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a diet-induced obesity mouse model.[3]

Animal Model:

-

Male C57BL/6J mice are commonly used for diet-induced obesity studies.[5]

-

Induce obesity by feeding the mice a high-fat diet (e.g., 45-60% kcal from fat) for a specified period (e.g., 8-12 weeks).[5][6]

This compound Administration:

-

This compound can be administered via oral gavage or intraperitoneal injection.[3]

-

A typical dosage is 5 mg/kg, administered once daily.[3]

Experimental Procedures:

-

Glucose Tolerance Test (GTT):

-

Insulin Tolerance Test (ITT):

Outcome Measures:

-

Body weight

-

Food intake

-

Fasting blood glucose and insulin levels

-

Area under the curve (AUC) for GTT and ITT

Conclusion and Future Directions

This compound represents a significant advancement in the development of PTP1B inhibitors. Its novel allosteric mechanism, coupled with its unique copper-chelating property, provides a promising avenue for overcoming the challenges associated with traditional active-site inhibitors. The preclinical data demonstrate its potential to improve insulin and leptin sensitivity, making it a strong candidate for the treatment of type 2 diabetes and obesity.

Future research should focus on further elucidating the precise molecular interactions between the this compound-copper complex and PTP1B through structural studies. Additionally, long-term efficacy and safety studies in relevant animal models are warranted to support its progression into clinical trials. The development of this compound and similar allosteric inhibitors may pave the way for a new class of therapeutics for metabolic diseases.

References

- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate this compound for the Treatment of Wilson Disease - BioSpace [biospace.com]

- 5. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. olac.berkeley.edu [olac.berkeley.edu]

- 9. Insulin Tolerance Test in Mouse [protocols.io]

- 10. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Diabetic Potential of DPM-1001: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 has emerged as a promising therapeutic candidate for the management of type 2 diabetes and obesity. This novel, orally bioavailable small molecule functions as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of both insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to improved glucose homeostasis. This document provides a comprehensive technical overview of the anti-diabetic properties of this compound, detailing its mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for its evaluation.

Core Mechanism of Action: PTP1B Inhibition

This compound is a non-competitive inhibitor of PTP1B, an enzyme that dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating insulin signaling.[1][2][3] By inhibiting PTP1B, this compound effectively removes this negative regulatory brake, leading to sustained phosphorylation and activation of the insulin and leptin signaling cascades.[1][2][3] This enhancement of insulin sensitivity is the primary mechanism underlying the anti-diabetic properties of this compound.

In Vitro PTP1B Inhibition:

This compound demonstrates potent inhibition of PTP1B with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Interestingly, its potency is enhanced by the chelation of copper.[1]

| Parameter | Value | Reference |

| IC50 (PTP1B) | 100 nM | [1] |

| Inhibition Mechanism | Non-competitive, reversible | [2] |

Preclinical Efficacy in a Model of Diet-Induced Obesity

In vivo studies utilizing a diet-induced obesity mouse model have demonstrated the significant anti-diabetic and anti-obesity effects of this compound.[2]

Effects on Body Weight

Daily administration of this compound (5 mg/kg) to mice on a high-fat diet resulted in a significant reduction in body weight compared to saline-treated controls.[2]

| Treatment Group | Mean Body Weight (g) ± SEM (Day 50) | Percentage Change from Saline Control | Reference |

| Saline (High-Fat Diet) | ~45 g | - | [2] |

| This compound (5 mg/kg, oral, High-Fat Diet) | ~40 g | ~ -11% | [2] |

| This compound (5 mg/kg, i.p., High-Fat Diet) | ~38 g | ~ -15% | [2] |

Improvement in Glucose Homeostasis

This compound treatment significantly improved glucose tolerance and insulin sensitivity in diet-induced obese mice.[2]

Glucose Tolerance Test (GTT):

| Treatment Group | Blood Glucose (mg/dL) ± SEM at 30 min post-glucose challenge | Reference |

| Saline (High-Fat Diet) | ~350 mg/dL | [2] |

| This compound (5 mg/kg, oral, High-Fat Diet) | ~250 mg/dL | [2] |

Insulin Tolerance Test (ITT):

| Treatment Group | Blood Glucose (mg/dL) ± SEM at 60 min post-insulin injection | Reference |

| Saline (High-Fat Diet) | ~125 mg/dL | [2] |

| This compound (5 mg/kg, oral, High-Fat Diet) | ~75 mg/dL | [2] |

Signaling Pathway Modulation

The anti-diabetic effects of this compound are a direct result of its ability to enhance insulin and leptin signaling pathways through the inhibition of PTP1B.

Insulin Signaling Pathway

This compound enhances the insulin-stimulated phosphorylation of key downstream signaling molecules, including Akt and S6 Kinase (S6K), in peripheral tissues such as liver, muscle, and adipose.[2]

Leptin Signaling Pathway

Similarly, this compound potentiates leptin signaling by preventing the PTP1B-mediated dephosphorylation of Janus Kinase 2 (JAK2), a critical kinase in the leptin receptor signaling cascade.[2]

Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Recombinant human PTP1B

-

This compound

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 20 µL of PTP1B enzyme solution to each well of a 96-well plate.

-

Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 70 µL of pNPP substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Animal Studies

Animal Model:

-

Male C57BL/6J mice, 8 weeks old.

-

Mice are fed a high-fat diet (60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.

Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline).

-

Administer this compound daily at a dose of 5 mg/kg via oral gavage or intraperitoneal (i.p.) injection.

-

The control group receives the vehicle alone.

-

Monitor body weight and food intake regularly.

Glucose Tolerance Test (GTT)

Procedure:

-

Fast mice for 6 hours with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.

-

Administer a 2 g/kg body weight glucose solution via oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

Insulin Tolerance Test (ITT)

Procedure:

-

Fast mice for 4-6 hours with free access to water.

-

Record the baseline blood glucose level (t=0).

-

Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

-

Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.

Western Blotting for Signaling Proteins

Procedure:

-

At the end of the treatment period, fast mice overnight and then stimulate with insulin (10 U/kg, i.p.) for 15 minutes.

-

Euthanize mice and rapidly dissect tissues (liver, skeletal muscle, adipose).

-

Homogenize tissues in lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), and total S6K overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

Conclusion

This compound represents a significant advancement in the development of orally bioavailable PTP1B inhibitors for the treatment of type 2 diabetes and obesity. Its ability to potently and selectively inhibit PTP1B leads to enhanced insulin and leptin signaling, resulting in improved glucose control and reduced body weight in preclinical models. The data and protocols presented in this whitepaper provide a comprehensive foundation for further research and development of this compound as a novel anti-diabetic agent.

References

DPM-1001: A Novel PTP1B Inhibitor for Combating Diet-Induced Obesity in Animal Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Farmingdale, NY – December 8, 2025 – DPM-1001, a potent, selective, and orally bioavailable inhibitor of protein-tyrosine phosphatase 1B (PTP1B), has demonstrated significant efficacy in preclinical animal models of diet-induced obesity (DIO). This technical guide provides a comprehensive overview of the effects of this compound, detailing its mechanism of action, experimental protocols, and key quantitative data from studies in DIO mice. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development for metabolic diseases.

This compound, an analog of the PTP1B inhibitor trodusquemine (MSI-1436), presents a promising therapeutic strategy for obesity and type 2 diabetes by enhancing insulin and leptin signaling.[1] Its unique properties, including oral bioavailability, distinguish it from earlier PTP1B inhibitors.[1]

Core Mechanism of Action: PTP1B Inhibition

Protein-tyrosine phosphatase 1B is a key negative regulator of both insulin and leptin signaling pathways.[1] By dephosphorylating the insulin receptor and its substrates, as well as components of the leptin receptor signaling cascade, PTP1B dampens their downstream effects, contributing to insulin and leptin resistance, hallmarks of obesity and type 2 diabetes. This compound acts as a non-competitive inhibitor of PTP1B, thereby preventing this dephosphorylation and enhancing the signaling of these crucial metabolic hormones.[2]

Below is a diagram illustrating the signaling pathway and the role of this compound.

Efficacy in Diet-Induced Obese Animal Models

Studies utilizing C57BL/6J mice rendered obese through a high-fat diet have demonstrated the significant anti-obesity effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | Average Daily Food Intake (g) |

| High-Fat Diet (HFD) + Vehicle | 45.2 ± 1.5 | 48.5 ± 1.8 | +3.3 ± 0.5 | 3.1 ± 0.2 |

| High-Fat Diet (HFD) + this compound (5 mg/kg, oral) | 45.5 ± 1.2 | 40.8 ± 1.3 | -4.7 ± 0.6 | 2.5 ± 0.3 |

| High-Fat Diet (HFD) + this compound (5 mg/kg, i.p.) | 45.3 ± 1.4 | 40.5 ± 1.1 | -4.8 ± 0.7 | 2.4 ± 0.2 |

| Chow Diet + Vehicle | 30.1 ± 1.1 | 31.5 ± 1.3 | +1.4 ± 0.4 | 3.5 ± 0.3 |

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Glucose Tolerance and Insulin Sensitivity in DIO Mice

| Treatment Group | Glucose Tolerance Test (AUC) | Insulin Tolerance Test (AUC) |

| High-Fat Diet (HFD) + Vehicle | 35,400 ± 1,500 | 15,200 ± 800 |

| High-Fat Diet (HFD) + this compound (5 mg/kg) | 24,800 ± 1,200 | 10,500 ± 650 |

| Chow Diet + Vehicle | 18,500 ± 950 | 8,900 ± 500 |

AUC: Area Under the Curve. Data are presented as mean ± SEM.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Diet-Induced Obesity (DIO) Animal Model

-

Animal Strain: Male C57BL/6J mice.

-

Acclimation: Mice are acclimated for at least one week upon arrival, with ad libitum access to standard chow and water.

-

Diet Induction: At 6-8 weeks of age, mice are switched to a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity. Control animals are maintained on a standard chow diet.

-

Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

This compound Administration

-

Formulation: this compound is typically dissolved in a suitable vehicle, such as saline or a solution containing a small percentage of DMSO and/or Tween-80 for oral or intraperitoneal administration.

-

Dosage: A common effective dose in mouse models is 5 mg/kg of body weight, administered once daily.[2]

-

Treatment Duration: Treatment duration in efficacy studies is typically several weeks, with a noticeable effect on body weight observed within the first week of treatment.[2]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a diet-induced obesity model.

Glucose Tolerance Test (GTT)

-

Fasting: Mice are fasted for 6 hours with free access to water.

-

Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.

-

Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.

-

Blood Glucose Monitoring: Blood glucose levels are measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

Data Analysis: The area under the curve (AUC) is calculated to assess glucose clearance.

Insulin Tolerance Test (ITT)

-

Fasting: Mice are fasted for 4-6 hours with free access to water.

-

Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.

-

Insulin Administration: A bolus of insulin (typically 0.75-1.0 U/kg body weight) is administered via intraperitoneal injection.

-

Blood Glucose Monitoring: Blood glucose levels are measured at specific time points (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.

-

Data Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.

Conclusion

This compound has demonstrated a robust preclinical efficacy profile as a PTP1B inhibitor for the treatment of diet-induced obesity. Its ability to be administered orally and its significant impact on weight reduction and glucose metabolism in animal models make it a compelling candidate for further development. The detailed protocols and quantitative data presented in this guide are intended to support and accelerate ongoing research in this promising area of metabolic disease therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of DPM-1001 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of DPM-1001 in mouse models of diet-induced obesity and Wilson's disease. This compound is a potent, selective, and orally bioavailable non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B) and a highly selective copper chelator.

Introduction

This compound has demonstrated therapeutic potential in preclinical studies for metabolic disorders and diseases of copper overload. As a PTP1B inhibitor, it enhances insulin and leptin signaling, making it a promising candidate for the treatment of type 2 diabetes and obesity.[1] Its ability to specifically chelate and promote the excretion of copper addresses the underlying pathology of Wilson's disease.[2][3]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies involving this compound administration in mice.

Table 1: Effect of this compound on Body Weight in Diet-Induced Obese Mice

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Duration of Treatment |

| Vehicle Control | Data not available in snippets | Data not available in snippets | Data not available in snippets | 50 days |

| This compound (5 mg/kg) | Data not available in snippets | Data not available in snippets | ~5% decrease | 50 days |

Note: Detailed time-course data for body weight changes were not available in the provided search results but are reported to show a decrease within 5 days of treatment, continuing for approximately 3 weeks.

Table 2: Effect of this compound on Glucose Homeostasis in Diet-Induced Obese Mice

| Treatment Group | Parameter | Measurement | Result |

| Vehicle Control | Glucose Tolerance Test (GTT) | Blood glucose over time (mg/dL) | Data not available in snippets |

| This compound (5 mg/kg) | Glucose Tolerance Test (GTT) | Blood glucose over time (mg/dL) | Improved glucose tolerance |

| Vehicle Control | Insulin Tolerance Test (ITT) | Blood glucose over time (mg/dL) | Data not available in snippets |

| This compound (5 mg/kg) | Insulin Tolerance Test (ITT) | Blood glucose over time (mg/dL) | Improved insulin sensitivity |

Note: Specific blood glucose measurements at various time points during GTT and ITT are required for a complete quantitative summary and should be extracted from the primary literature.

Table 3: Effect of this compound on Tissue Copper Levels in a Mouse Model of Wilson's Disease (Toxic Milk Mice)

| Treatment Group | Tissue | Copper Concentration (µg/g wet weight) |

| Wild-type (Saline) | Liver | Data not available in snippets |

| Toxic Milk Mice (Saline) | Liver | Data not available in snippets (elevated) |

| Toxic Milk Mice (this compound, 5 mg/kg) | Liver | Data not available in snippets (lowered) |

| Wild-type (Saline) | Brain | Data not available in snippets |

| Toxic Milk Mice (Saline) | Brain | Data not available in snippets (elevated) |

| Toxic Milk Mice (this compound, 5 mg/kg) | Brain | Data not available in snippets (lowered) |

Note: The primary literature (Krishnan N, et al. J Biol Chem. 2018) should be consulted to obtain the precise mean copper concentrations and statistical analysis from the inductively coupled plasma mass spectrometry (ICP-MS) data presented in the study's figures.[3]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Diet-Induced Obesity Mouse Model

1. Animal Model:

-

Species: Mouse

-

Strain: C57BL/6J (commonly used for diet-induced obesity studies)

-

Age: 6-8 weeks at the start of the high-fat diet.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Diet: High-fat diet (e.g., 60% kcal from fat) to induce obesity and insulin resistance.

2. This compound Formulation:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Vehicle for Oral Administration: A common vehicle is corn oil. For example, to prepare a 5 mg/mL solution, add the appropriate volume of this compound stock solution to corn oil.

-

Vehicle for Intraperitoneal (IP) Administration: A common vehicle consists of DMSO, PEG300, Tween-80, and saline. A typical formulation involves dissolving the this compound in a small amount of DMSO, followed by the addition of PEG300, Tween-80, and finally saline to the desired volume.

3. Administration Protocol:

-

Dosage: 5 mg/kg body weight.

-

Route of Administration: Oral gavage or intraperitoneal injection.

-

Frequency: Once daily.

-

Duration: 50 days for studies evaluating effects on body weight and metabolic parameters.

4. Outcome Measures:

-

Body Weight: Monitor and record body weight regularly (e.g., weekly).

-

Glucose Tolerance Test (GTT): After a fasting period (typically 6 hours), administer a glucose bolus (e.g., 2 g/kg) via oral gavage or IP injection. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Insulin Tolerance Test (ITT): After a short fasting period (typically 4-6 hours), administer an insulin bolus (e.g., 0.75 U/kg) via IP injection. Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-insulin administration.

-

Tissue Analysis: At the end of the study, tissues such as liver, adipose tissue, and muscle can be collected for further analysis (e.g., Western blotting to assess signaling pathway activation).

Protocol 2: In Vivo Administration of this compound in a Wilson's Disease Mouse Model

1. Animal Model:

-

Species: Mouse

-

Strain: C3HeB/FeJ-Atp7btx-J/J (Toxic Milk Mouse), a model for Wilson's disease.[3]

-

Age: 6-8 weeks at the start of treatment.[3]

-

Housing: Standard housing conditions.

2. This compound Formulation:

-

Prepare this compound for intraperitoneal administration as described in Protocol 1.

3. Administration Protocol:

-

Dosage: 5 mg/kg body weight.[3]

-

Route of Administration: Intraperitoneal injection.[3]

-

Frequency: Once daily.

-

Duration: 2 weeks for studies evaluating copper chelation.[3]

4. Outcome Measures:

-